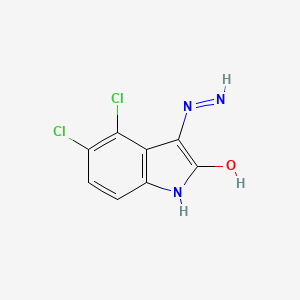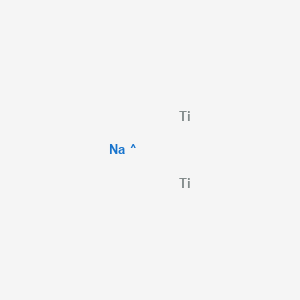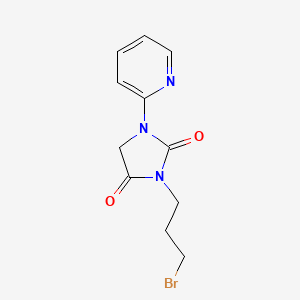
3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a bromopropyl group attached to the imidazolidine ring and a pyridinyl group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione typically involves the following steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved by the reaction of glycine or its derivatives with urea or thiourea under acidic or basic conditions.
Introduction of the pyridinyl group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using pyridine or its derivatives.
Bromopropylation: The final step involves the bromination of the propyl group, which can be carried out using reagents such as phosphorus tribromide or N-bromosuccinimide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of fused ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions (e.g., room temperature to 80°C).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Nucleophilic substitution: Products include azido, thiocyanato, or alkoxy derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Applications De Recherche Scientifique
3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Materials science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological studies: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Mécanisme D'action
The mechanism of action of 3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The pyridinyl group can participate in π-π interactions or hydrogen bonding, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chloropropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
3-(3-Bromopropyl)-1-(pyridin-3-yl)imidazolidine-2,4-dione: Similar structure but with the pyridinyl group attached at a different position.
3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2-thione: Similar structure but with a sulfur atom replacing one of the oxygen atoms in the imidazolidine ring.
Uniqueness
3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2
Propriétés
Numéro CAS |
652992-40-0 |
|---|---|
Formule moléculaire |
C11H12BrN3O2 |
Poids moléculaire |
298.14 g/mol |
Nom IUPAC |
3-(3-bromopropyl)-1-pyridin-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12BrN3O2/c12-5-3-7-14-10(16)8-15(11(14)17)9-4-1-2-6-13-9/h1-2,4,6H,3,5,7-8H2 |
Clé InChI |
GYUWFSGFDIGPIE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)N1C2=CC=CC=N2)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)
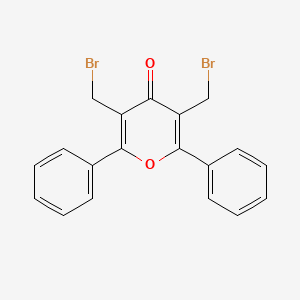
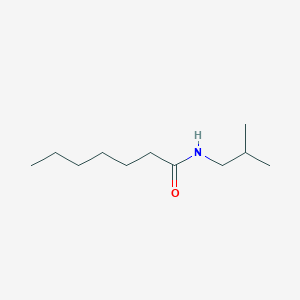


![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
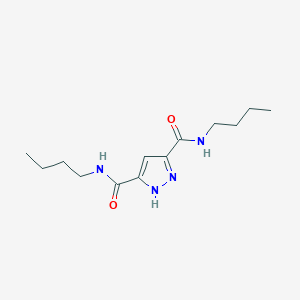
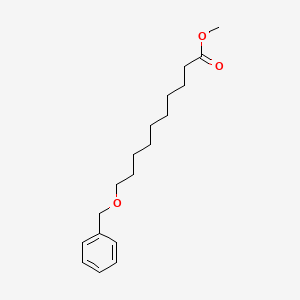
![Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-](/img/structure/B15161806.png)


